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Compound of Interest

Compound Name: FAP targeting peptide for FXX489

Cat. No.: B15602490

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the synthesis, characterization, and application of the Fibroblast
Activation Protein (FAP)-targeting peptide FXX489 for research purposes.

Introduction to FXX489

FXX489 is a potent and selective peptide-based ligand targeting Fibroblast Activation Protein
(FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs)
in the tumor microenvironment of numerous solid tumors.[1][2] Developed by Novartis and
PeptiDream, FXX489 is a key component in radioligand therapy (RLT), where it can be
conjugated with therapeutic radionuclides to selectively deliver radiation to the tumor stroma.[1]
The mechanism relies on the "crossfire effect,” where radiation emitted from FAP-expressing
CAFs also damages adjacent tumor cells.[2]

The unlabeled FXX489 peptide is a valuable tool for a range of preclinical research
applications, including biochemical assays, competitive binding studies, and as a precursor for
the synthesis of radiolabeled analogues for imaging and therapy studies.[3][4] Commercially
available as "Unlabeled FXX489" or "FAP targeting peptide for FXX489", its molecular
formula is C67H91N15015 with a molecular weight of 1346.53 g/mol .[5]

Physicochemical and Biological Properties of
FXX489
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A summary of the key properties of the FXX489 peptide is presented in the table below. This
data has been compiled from preclinical studies and provides a basis for experimental design.

Property Value Source

Fibroblast Activation Protein
Target (2]
(FAP)

Binding Affinity (human and

<10 pM 2][6
mouse FAP) P [21(e]

. High selectivity over other
Selectivity [2][6]
proteases (e.g., DPP4)

Stability Stable in blood and plasma [2][6]

Improved tumor retention
Tumor Retention compared to earlier FAP [2][6]

ligands

o Radioligand therapy, in vivo
Applications NN : [11[41[7]
imaging, biodistribution studies

Synthesis and Purification of FXX489 Peptide

The following protocol outlines a general method for the synthesis of the FXX489 peptide using
standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The exact amino acid
sequence of FXX489 is proprietary; however, this protocol provides a representative workflow
applicable to the synthesis of similar peptides.

Materials and Reagents

e Fmoc-protected amino acids
e Rink Amide resin
e N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)
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e Piperidine

» N,N'-Diisopropylcarbodiimide (DIC)
e OxymaPure

» Trifluoroacetic acid (TFA)
 Triisopropylsilane (TIS)

e ddH20

o Acetonitrile (ACN)

o Diethyl ether

Peptide Synthesis Workflow
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for FXX489.
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Repeat for each ami@

© 2025 BenchChem. All rights reserved. 4/12

Tech Support


https://www.benchchem.com/product/b15602490?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Detailed Protocol

o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis
vessel.

e Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and
repeat for 15 minutes to remove the Fmoc protecting group.

e Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

e Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, DIC, and Oxyma in
DMF. Add the mixture to the resin and agitate for 2 hours.

e Washing: Wash the resin with DMF (3 times).

» Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the FXX489
sequence.

» Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as
described in step 2.

o Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin
with a cleavage cocktail of TFA/TIS/H20 (95:2.5:2.5) for 2-3 hours to cleave the peptide from
the resin and remove side-chain protecting groups.

o Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding
it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

« Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing
0.1% TFA.

 Lyophilization: Lyophilize the pure fractions to obtain the final FXX489 peptide as a white
powder.

o Characterization: Confirm the identity and purity of the synthesized peptide using mass
spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
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Radiolabeling of FXX489 for Imaging and Therapy

FXX489 can be conjugated to a chelator, such as DOTA, to enable radiolabeling with medically
relevant radionuclides like Gallium-68 (for PET imaging) and Lutetium-177 (for therapy). The
following is a general protocol for the radiolabeling of a DOTA-conjugated FXX489 peptide.

Radiolabeling Workflow
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Caption: General workflow for radiolabeling of DOTA-FXX489.

Detailed Protocol for [177Lu]Lu-FXX489
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e Preparation: In a sterile vial, add 10-20 pg of DOTA-FXX489 dissolved in a suitable buffer
(e.g., 0.1 M sodium acetate, pH 5.0).

» Radiolabeling: Add 370-740 MBq of [177Lu]LuCI3 to the vial.
 Incubation: Gently mix and incubate the reaction mixture at 95°C for 15-30 minutes.

e Quality Control: Determine the radiochemical purity (RCP) of the product using instant thin-
layer chromatography (ITLC) or radio-RP-HPLC. A successful labeling should yield an RCP
of >95%.

 Purification (if needed): If the RCP is below 95%, purify the product using a C18 Sep-Pak
cartridge.

o Formulation: Formulate the final product in sterile saline for in vivo use.

In Vitro and In Vivo Experimental Protocols
In Vitro Cell Binding Assay

This protocol is designed to determine the binding affinity of FXX489 to FAP-expressing cells.

Cell Culture: Culture FAP-positive cells (e.g., HEK293-FAP) and FAP-negative control cells
(e.g., wild-type HEK293) in appropriate media.

o Assay Preparation: Seed cells in 24-well plates and allow them to adhere overnight.

o Competition Assay: Incubate the cells with a constant concentration of radiolabeled FXX489
(e.g., [177Lu]Lu-FXX489) and increasing concentrations of unlabeled FXX489 for 1-2 hours
at 37°C.

e Washing: Wash the cells three times with ice-cold PBS to remove unbound peptide.

» Lysis and Measurement: Lyse the cells with NaOH and measure the radioactivity in a gamma
counter.

o Data Analysis: Plot the percentage of bound radioactivity against the concentration of
unlabeled FXX489 and calculate the IC50 value.
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In Vivo Biodistribution Studies

This protocol outlines the procedure for assessing the biodistribution of radiolabeled FXX489 in
a tumor-bearing mouse model.

Animal Model: Use immunodeficient mice bearing FAP-positive tumor xenografts.

« Injection: Intravenously inject a known amount of radiolabeled FXX489 (e.g., 1-2 MBq of
[177Lu]Lu-FXX489) into the tail vein of the mice.

o Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48,
and 72 hours).

e Organ Harvesting: Collect and weigh major organs and tissues (blood, tumor, muscle, heart,
lung, liver, spleen, kidneys, etc.).

» Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.

» Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for
each organ.

Preclinical PET Imaging

This protocol describes the use of [68Ga]Ga-FXX489 for PET imaging in tumor-bearing mice.

Animal Preparation: Anesthetize a tumor-bearing mouse and maintain its body temperature.

Radiotracer Injection: Inject approximately 5-10 MBq of [68Ga]Ga-FXX489 intravenously.

Imaging: Acquire dynamic or static PET scans at desired time points (e.g., 30-60 minutes
post-injection).

Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis
to quantify radiotracer uptake in the tumor and other organs.

FAP Signaling and Therapeutic Rationale

FAP is a serine protease that plays a crucial role in remodeling the extracellular matrix (ECM)
within the tumor microenvironment. Its enzymatic activity contributes to tumor growth, invasion,
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and immunosuppression. Targeting FAP with radiolabeled peptides like FXX489 offers a dual

mechanism of action: direct cytotoxic effects from radiation and potential modulation of the

tumor microenvironment.
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Caption: Mechanism of action of [177Lu]Lu-FXX489 in the tumor microenvironment.
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Troubleshooting
Problem Possible Cause Suggested Solution
_ Double couple amino acids;
) o Incomplete coupling or ) o
Low peptide synthesis yield increase reaction times; use

deprotection
fresh reagents.

) ) ) Optimize cleavage cocktail;
] ] Side reactions during )
Poor peptide purity _ ensure proper protection of
synthesis or cleavage ] o ]
amino acid side chains.

Adjust pH of labeling buffer;
Incorrect pH; metal
use metal-free buffers and

Low radiolabeling efficiency contamination; inactive ] ) )
) ) vials; check radionuclide
radionuclide o
activity.

] o o - Evaluate peptide stability in
High non-specific binding in Poor in vivo stability; ] T

] ) ] ] serum; consider modifications
Vivo suboptimal peptide design

to improve pharmacokinetics.

For research use only. Not for use in diagnostic or therapeutic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fxx489-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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